Bienvenue dans la boutique en ligne BenchChem!

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

mGlu2 receptor agonism Stereochemistry-activity relationship Negative control validation

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, commonly designated (1R,3S)-homo-ACPD, is a chiral, non-proteinogenic cyclic amino acid belonging to the 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) analogue class. With the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol, this compound is the pharmacologically inactive stereoisomer of trans-1,3-homo-ACPD and serves as an essential negative control in metabotropic glutamate receptor (mGluR) research.

Molecular Formula C8H13NO4
Molecular Weight 187.19312
CAS No. 194785-80-3
Cat. No. B1143166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
CAS194785-80-3
SynonymsCyclopentaneacetic acid, 3-amino-3-carboxy-, (1S-cis)- (9CI)
Molecular FormulaC8H13NO4
Molecular Weight187.19312
Structural Identifiers
SMILESC1CC(CC1CC(=O)O)(C(=O)O)N
InChIInChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid (CAS 194785-80-3): A Stereochemically Defined, Pharmacologically Inactive Isomer for mGluR Control Studies


(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, commonly designated (1R,3S)-homo-ACPD, is a chiral, non-proteinogenic cyclic amino acid belonging to the 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) analogue class [1]. With the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol, this compound is the pharmacologically inactive stereoisomer of trans-1,3-homo-ACPD and serves as an essential negative control in metabotropic glutamate receptor (mGluR) research . The compound is available from multiple suppliers for research use only, typically at ≥95% purity [2].

Why (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid Cannot Be Interchanged with Other homo-ACPD Stereoisomers or Racemic Mixtures in mGluR Pharmacology


The four stereoisomers of 1-amino-1-carboxycyclopentane-3-acetic acid (homo-ACPD) exhibit profoundly different pharmacological profiles at cloned mGlu2 receptors, ranging from full partial agonism to complete inactivity [1]. Substituting (1R,3S)-homo-ACPD with the active (1S,3R)-homo-ACPD (EC₅₀ 122 μM, intrinsic activity 79%), (1R,3R)-homo-ACPD (EC₅₀ 105 μM, intrinsic activity 47%), or the racemic trans-1,3-homo-ACPD mixture would introduce mGlu2 agonism, confounding experimental interpretation [1]. Even (1S,3S)-homo-ACPD, with its modest 27% intrinsic activity, is unsuitable as a true negative control [1]. Only the (1R,3S) isomer provides the confirmed absence of activity at mGlu1α, mGlu2, and mGlu4a receptors required for rigorous structure-activity relationship (SAR) validation and assay calibration [1].

Quantitative Differentiation Evidence for (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid (CAS 194785-80-3) Against Closest homo-ACPD Analogs


Complete Pharmacological Inactivity at Cloned mGlu2 Receptors Versus Active Stereoisomers

In a direct head-to-head pharmacological characterization using cloned mGlu2 receptors expressed in CHO cells, (1R,3S)-homo-ACPD demonstrated no detectable agonist activity, whereas its diastereomers (1S,3R)-homo-ACPD and (1R,3R)-homo-ACPD exhibited EC₅₀ values of 122 μM and 105 μM with intrinsic activities of 79% and 47% relative to (S)-glutamate, respectively [1]. The (1S,3S)-homo-ACPD isomer displayed partial agonism with 27% intrinsic activity [1]. None of the compounds, including (1R,3S)-homo-ACPD, showed activity at mGlu1α or mGlu4a receptors, confirming that the inactivity of the (1R,3S) isomer is specific to the mGlu2 subtype and not due to a general lack of receptor engagement across all mGluRs tested [1].

mGlu2 receptor agonism Stereochemistry-activity relationship Negative control validation

Defined Stereochemical Identity as the Inactive Isomer of trans-1,3-homo-ACPD Versus the Pharmacologically Ambiguous Racemic Mixture

Trans-1,3-homo-ACPD (CAS 194785-84-7) is an equimolar mixture of (1R,3S)-homo-ACPD and (1S,3R)-homo-ACPD and acts as a selective group II mGluR agonist . Procurement of the racemic mixture introduces the active (1S,3R) component (EC₅₀ 122 μM at mGlu2), rendering it unsuitable for negative control applications [1]. (1R,3S)-homo-ACPD (CAS 194785-80-3) is the isolated, stereochemically pure inactive isomer, with vendors explicitly designating it as 'the inactive isomer of trans-1,3-homo-ACPD' . The distinct CAS number (194785-80-3 for the single isomer vs. 194785-84-7 for the racemic trans mixture) enables unambiguous procurement and prevents substitution errors .

Stereochemical purity Racemic mixture differentiation Procurement specification

Absence of Activity at Ionotropic Glutamate Receptors as a Class-Level Attribute Confirmed Across All homo-ACPD Stereoisomers

The 1997 Bräuner-Osborne study explicitly reports that 'none of the compounds demonstrated any activity at ionotropic Glu receptors' [1]. This class-level finding applies uniformly to (1R,3S)-homo-ACPD and all other homo-ACPD stereoisomers, confirming that the target compound shares the mGluR-selectivity profile of its active counterparts while remaining uniquely silent at the mGlu2 subtype. This dual confirmation—inactive at mGlu2 but also clean of ionotropic receptor activity—is critical because a negative control must not introduce confounding activity at other glutamate receptor classes. For comparison, (1RS,2RS)-homo-ACPD, a regioisomeric analogue, acts as a competitive mGlu2 antagonist with a KB of 391 μM, introducing yet another distinct pharmacology that would confound interpretation if substituted [1].

Ionotropic receptor selectivity Group II mGluR specificity Off-target profiling

Higher Subtype Selectivity Profile of homo-ACPD Series Compared to Parent Compound (1SR,3RS)-ACPD

The Bräuner-Osborne study established that 'these homo-ACPDs show a higher degree of subtype selectivity than the parent compound (1SR,3RS)-ACPD' [1]. The parent (1SR,3RS)-ACPD is known to activate both group I and group II mGluRs, whereas the homo-ACPD series—including the inactive (1R,3S) isomer—demonstrates selectivity restricted to the mGlu2 subtype (or complete inactivity, in the case of (1R,3S)) with no detectable activity at mGlu1α (group I) or mGlu4a (group III) [1]. This improved selectivity profile applies at the series level and distinguishes all homo-ACPD isomers from the broader-spectrum ACPD parent, making (1R,3S)-homo-ACPD a cleaner negative control than any ACPD-based alternative.

Subtype selectivity improvement Parent compound comparison Group II mGluR specificity

Commercial Availability as a Defined Single-Isomer Research Tool with Vendor-Specified Purity and Storage Conditions

(1R,3S)-homo-ACPD is commercially available as a single, stereochemically defined isomer from multiple research chemical suppliers. Santa Cruz Biotechnology offers the compound (catalog sc-206299) at $65.00/5 mg with the explicit description 'inactive isomer of trans-1,3-homo-ACPD' . Delta-B supplies the compound at ≥95% purity in quantities up to 1 g, with confirmed solubility in diluted sodium hydroxide solution and a recommended storage temperature of 2–8°C [1]. Aladdin Scientific provides the compound with storage at 2–8°C shipped on wet ice . In contrast, the active (1S,3R)-homo-ACPD isomer (CAS 694431-77-1) and the racemic trans-1,3-homo-ACPD mixture (CAS 194785-84-7) are listed as separate catalog items, enabling precise procurement of the correct inactive control without risk of substitution .

Procurement specification Chiral purity Storage stability

Validated Application Scenarios for (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Stereochemically Matched Negative Control for Group II mGluR Agonist Pharmacology Studies

In any experiment employing (1S,3R)-homo-ACPD (EC₅₀ 122 μM at mGlu2, intrinsic activity 79%) or (1R,3R)-homo-ACPD (EC₅₀ 105 μM, intrinsic activity 47%) as pharmacological tools, (1R,3S)-homo-ACPD serves as the only valid, stereochemically matched negative control [1]. Its confirmed inactivity at mGlu2, mGlu1α, and mGlu4a—and its freedom from ionotropic receptor effects—allows researchers to attribute any observed cellular or tissue responses specifically to mGlu2 agonism, eliminating the possibility that the cyclopentane scaffold or the amino acid functionality itself produces non-specific effects [1]. Critical for studies examining mGlu2-mediated neuroprotection, synaptic plasticity, or antipsychotic mechanisms where false-positive signals from an inadequately controlled agonist must be avoided [1].

Reference Standard for Chiral Purity Validation in homo-ACPD Synthesis and Quality Control

Given that (1R,3S)-homo-ACPD is the inactive stereoisomer, its presence as a contaminant in preparations of active (1S,3R)-homo-ACPD would artifactually reduce apparent agonist potency. Analytical laboratories and pharmaceutical QC groups can use the pure (1R,3S) isomer (CAS 194785-80-3, ≥95% purity) as a reference standard for chiral HPLC or capillary electrophoresis method development and validation, ensuring that synthesized or purchased active isomer batches are free of the inactive (1R,3S) contaminant [2]. The distinct CAS registry and commercial availability as a single isomer facilitate its use as a certified reference material .

Structure-Activity Relationship (SAR) Studies Mapping Stereochemical Determinants of mGlu2 Agonism

The Bräuner-Osborne dataset provides a complete pharmacological map of all four homo-ACPD stereoisomers at mGlu2, revealing that the (1R,3S) configuration completely abolishes agonist activity while the (1S,3R), (1R,3R), and (1S,3S) configurations retain varying degrees of partial agonism [1]. This makes (1R,3S)-homo-ACPD an essential compound for computational docking studies, pharmacophore modeling, and mutagenesis-based receptor mapping aimed at understanding the stereochemical requirements for mGlu2 orthosteric site activation. The compound defines the 'off' state of the stereochemical SAR series, providing the baseline against which the activity of other isomers is quantified [1].

Calibration Standard for High-Throughput Screening (HTS) Assays Targeting Group II mGluRs

In large-scale compound library screens for novel mGlu2 agonists, positive allosteric modulators, or antagonists, (1R,3S)-homo-ACPD can serve as a negative control well-treatment to establish the assay noise floor and to calculate Z'-factor and signal-to-background ratios [1]. Its defined inactivity at mGlu2 (zero intrinsic activity) provides a reliable zero-effect baseline, while its structural similarity to active homo-ACPD agonists ensures it controls for any non-specific effects of the cyclopentane-amino acid scaffold on the assay readout [1]. This application is particularly valuable in cAMP inhibition assays using CHO cells expressing mGlu2, the very system in which its inactivity was originally validated [1].

Quote Request

Request a Quote for (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.